![molecular formula C11H12FN3O B6361679 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine CAS No. 1240570-48-2](/img/structure/B6361679.png)
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine
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Description
Scientific Research Applications
Anticonvulsant Agents
A series of novel derivatives of this compound were synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity . Compounds 24, 27, and 34 showed a significant and protective effect on seizure, when compared with the standard drug phenytoin .
Synthesis of 2-(4-fluorophenoxy) Acetic Acid
The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol as a starting material with ethyl chloroacetate in acetone as solvent . This process could be used to achieve the corresponding compound.
Weed Control
Pyraflufen-ethyl, a compound related to “1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine”, is used in controlling annual and perennial broadleaf weeds . The mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) .
Synthesis of Cyhalofop-butyl
(2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRATIRFEBUQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine |
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